N-(2-acetylphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-ACETYLPHENYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes an acetylphenyl group, a dimethyl group, and a thienyl group attached to a pyrazolopyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-ACETYLPHENYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienylboronic acid with a halogenated pyrazolopyridine intermediate in the presence of a palladium catalyst.
Acetylation and Methylation: The acetylphenyl and dimethyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-ACETYLPHENYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and ketones.
Reduction: Alcohols.
Substitution: Amino and thiol derivatives.
Scientific Research Applications
N~4~-(2-ACETYLPHENYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-(2-ACETYLPHENYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N~4~-(2-ACETYLPHENYL)-1,3-DIMETHYL-6-(2-FURYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: This compound has a furyl group instead of a thienyl group, which affects its electronic properties and reactivity.
N~4~-(2-ACETYLPHENYL)-1,3-DIMETHYL-6-(2-PHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: The presence of a phenyl group instead of a thienyl group alters its biological activity and solubility.
Uniqueness
The uniqueness of N4-(2-ACETYLPHENYL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The thienyl group, in particular, contributes to its unique electronic properties and potential biological activities.
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-12-19-15(21(27)23-16-8-5-4-7-14(16)13(2)26)11-17(18-9-6-10-28-18)22-20(19)25(3)24-12/h4-11H,1-3H3,(H,23,27) |
InChI Key |
KOEIVWPHDIAWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4C(=O)C)C |
Origin of Product |
United States |
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